NNMT Binding Affinity: Target Compound vs. Closest Patent Analog (Compound 5g)
In a direct comparison using the same recombinant human NNMT binding assay, the target compound shows a Ki of 650 nM, whereas Compound 5g (US20250017936) achieves a Ki of 140 nM [1]. This represents a 4.6-fold difference in affinity, confirming that the 4-chloro-2-(2-chlorobenzoyl)phenyl substitution yields intermediate NNMT binding strength relative to the more potent bisubstrate-like analog.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Compound 5g (BDBM50627712) Ki = 140 nM |
| Quantified Difference | 4.6-fold weaker affinity for the target compound |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); binding assay with preincubation |
Why This Matters
This quantitative affinity data allows researchers to select the appropriate NNMT ligand potency for their experimental system, avoiding the excessively tight binding of advanced bisubstrate inhibitors when a moderate-affinity probe is needed.
- [1] BindingDB, BDBM50627707 and BDBM50627712, entry 50020209. Ki values of 650 nM and 140 nM respectively for human NNMT. https://www.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=50020209 View Source
